

# Application Note: GC-MS Analysis of 4,5-Dimethyl-1-hexene

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## Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

Cat. No.: B099456

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## Abstract

This application note provides a comprehensive guide to the analysis of **4,5-Dimethyl-1-hexene** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, a summary of key analytical data, and a proposed mass spectral fragmentation pathway. This information is valuable for the identification and quantification of **4,5-Dimethyl-1-hexene** in various matrices, including its role as a potential metabolite or volatile organic compound (VOC).

## Introduction

**4,5-Dimethyl-1-hexene** (C<sub>8</sub>H<sub>16</sub>, MW: 112.21 g/mol, CAS: 16106-59-5) is an unsaturated aliphatic hydrocarbon.<sup>[1][2]</sup> Accurate and reliable analytical methods are essential for its detection and characterization in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like **4,5-Dimethyl-1-hexene**, offering high separation efficiency and definitive identification based on mass spectra. This document outlines a standardized protocol for its analysis.

## Quantitative Data Summary

The following table summarizes the key gas chromatographic and mass spectrometric data for **4,5-Dimethyl-1-hexene**.

Parameter	Value	Reference
Molecular Formula	C8H16	[1]
Molecular Weight	112.21 g/mol	[1]
CAS Number	16106-59-5	[1]
Kovats Retention Index (Standard Non-Polar Column)	747.4	[1]
Boiling Point	Not explicitly found	
Mass Spectrum (Electron Ionization, 70 eV)	See Table 2	

Table 2: Prominent Fragment Ions of **4,5-Dimethyl-1-hexene** in EI-MS

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C3H5]+
43	85	[C3H7]+
55	60	[C4H7]+
56	95	[C4H8]+•
70	40	[C5H10]+•
97	10	[C7H13]+
112	15	[C8H16]+• (Molecular Ion)

Note: Relative intensities are approximate and based on available spectral data. The base peak is at m/z 41.

## Experimental Protocol

This protocol is designed for the qualitative and quantitative analysis of **4,5-Dimethyl-1-hexene** in a prepared organic solvent extract.

## 1. Sample Preparation:

- Ensure the sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.
- If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components.
- For quantitative analysis, prepare a series of calibration standards of **4,5-Dimethyl-1-hexene** in the chosen solvent.

## 2. GC-MS Instrumentation and Conditions:

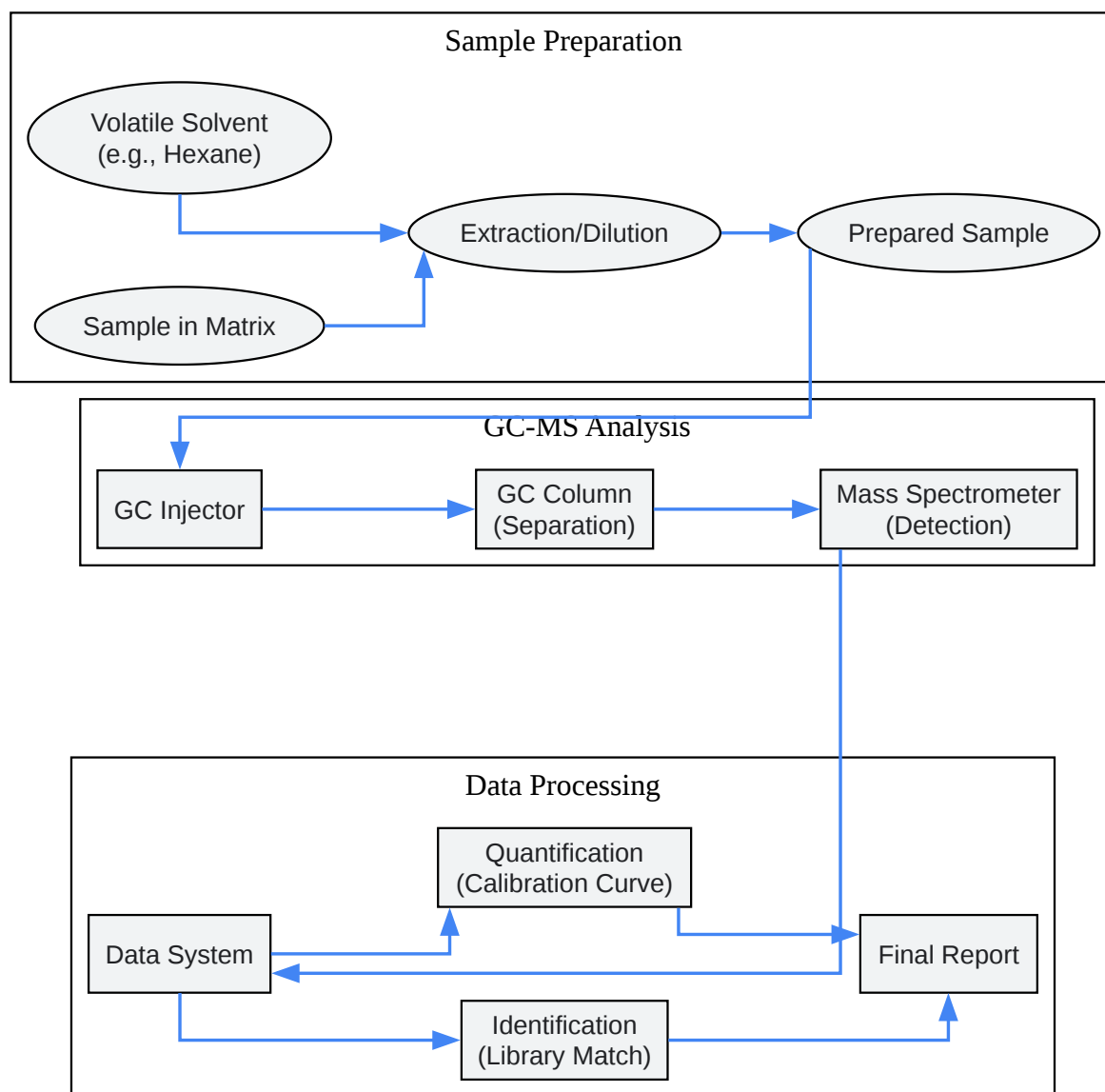
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless injector.
  - Injector Temperature: 250 °C.
  - Injection Mode: Splitless for 1 minute for trace analysis, or split (e.g., 50:1) for higher concentrations.
  - Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
- Oven Temperature Program:
  - Initial Temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at a rate of 10 °C/min.
  - Final Hold: Hold at 200 °C for 5 minutes.

- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 35-350.
  - Solvent Delay: 3 minutes.

### 3. Data Analysis:

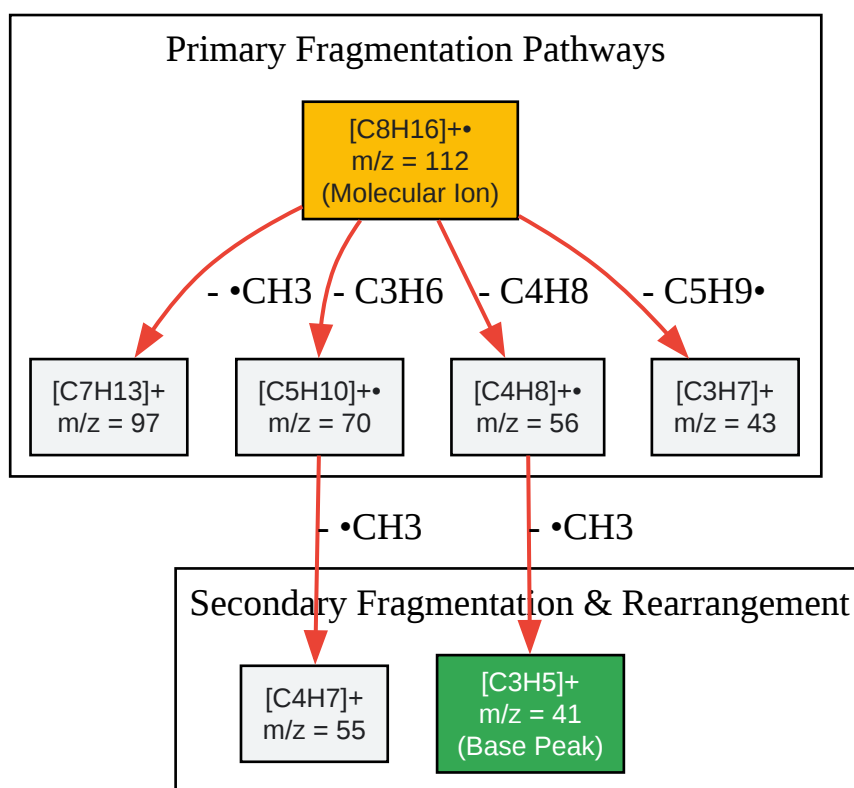
- Identification: The identification of **4,5-Dimethyl-1-hexene** is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time should also be compared with that of a pure standard if available.
- Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 41 or 56) against the concentration of the calibration standards.

## Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **4,5-Dimethyl-1-hexene**.



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Caption: Proposed fragmentation pathway of **4,5-Dimethyl-1-hexene** in EI-MS.

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## References

- 1. 4,5-Dimethyl-1-hexene | C<sub>8</sub>H<sub>16</sub> | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]
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